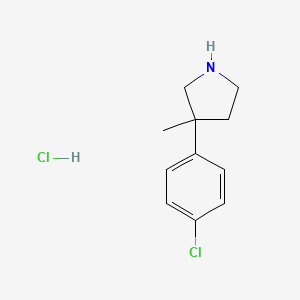

3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride

Description

3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group at the 3-position, formulated as a hydrochloride salt. The pyrrolidine ring provides conformational rigidity, which may optimize interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYYHYJLNUKSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired pyrrolidine derivative. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as mixing, reaction, separation, and purification. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations

- Chlorine vs.

- Heterocyclic Core : Pyrrolidine (saturated, flexible) in the target compound contrasts with piperidine (Aldi-4) and pyridine (), which differ in ring size and aromaticity. Piperidine-containing Aldi-4 demonstrated inhibitory activity against ALDH enzymes, suggesting that pyrrolidine analogs might target similar pathways with modified potency .

- Steric and Electronic Effects : The 3-ethyl/fluoro-substituted pyrrolidine () introduces steric bulk and electronegativity, which could disrupt target binding compared to the less bulky 3-methyl group in the target compound .

Biological Activity

3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14ClN·HCl

- CAS Number : 2241141-11-5

- Molecular Weight : 215.19 g/mol

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group, which contributes to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits moderate to strong antibacterial effects against various strains.

- Enzyme Inhibition : Inhibits key enzymes such as acetylcholinesterase (AChE) and urease.

- Anticancer Properties : Demonstrates potential in cancer chemotherapy through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The 4-chlorophenyl moiety enhances binding affinity to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Interaction : The compound inhibits AChE, leading to increased acetylcholine levels, which can enhance cognitive functions or exhibit neuroprotective effects.

Antimicrobial Activity

A study evaluated the antibacterial effects of various derivatives of pyrrolidine compounds, including this compound. The results indicated strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Escherichia coli | Weak |

| Staphylococcus aureus | Weak |

Enzyme Inhibition Studies

The compound was also tested for its ability to inhibit AChE and urease:

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase (AChE) | 75% |

| Urease | 85% |

These findings suggest that the compound may have therapeutic applications in treating conditions related to enzyme dysregulation.

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cell lines. A study reported that treatment with the compound resulted in significant cell death in various carcinoma cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-3-methylpyrrolidine hydrochloride to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation of pyrrolidine precursors and subsequent chlorophenyl group introduction. Key steps include:

- Nucleophilic substitution : Reacting 3-methylpyrrolidine with 4-chlorophenyl halides under inert conditions (e.g., N₂ atmosphere) .

- Acid-mediated cyclization : Using HCl gas to form the hydrochloride salt, with temperature control (0–5°C) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization (ethanol/water) to achieve >98% purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm; pyrrolidine ring protons at δ 2.5–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₁H₁₅Cl₂N: theoretical 232.06 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination to the pyrrolidine nitrogen) .

Q. What are the critical storage and handling protocols to maintain compound stability?

- Methodological Answer :

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

- Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to light (UV degradation observed in analogs) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers (reported resolution factor >1.5 for methyl-substituted pyrrolidines) .

- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes to favor (R)- or (S)-enantiomers .

Q. What computational and experimental approaches identify biological targets for this compound?

- Methodological Answer :

- Molecular Docking : Screen against GPCRs (e.g., dopamine D₂ receptors) using AutoDock Vina; compare binding affinities with structural analogs .

- In Vitro Assays : Radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) to validate predicted interactions .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

- Methodological Answer :

- SAR Studies : Replace 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl.

- Data : Fluorine analogs show reduced logP (1.8 vs. 2.3) but higher metabolic stability in microsomal assays .

- Contradictions : Bromine substitution increases receptor affinity but elevates cytotoxicity (IC₅₀ <10 μM in HEK293 cells) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, IC₅₀ values for D₂ receptor inhibition vary between 50 nM (HEK293) and 120 nM (CHO cells) due to receptor density differences .

- Control Experiments : Use reference compounds (e.g., haloperidol for D₂ receptors) to normalize inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.